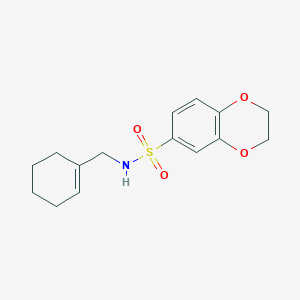![molecular formula C15H22Cl2N2O2S B5498481 2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5498481.png)
2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide, also known as S32212, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulphonamide derivatives and has been shown to have promising pharmacological properties that make it a potential candidate for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor and a partial agonist of the serotonin 5-HT1A receptor. This dual mechanism of action is thought to contribute to the compound's therapeutic effects in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various biochemical and physiological processes in the body. The compound has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to affect the activity of various enzymes and proteins involved in signal transduction pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide has several advantages for use in laboratory experiments. It is a small molecule drug that is easy to synthesize and has good bioavailability. However, the compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of addiction and other psychiatric disorders. Another area of research is the development of new analogs of this compound with improved pharmacological properties and reduced toxicity. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential effects on various biochemical and physiological processes in the body.
Synthesemethoden
The synthesis of 2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide involves a multi-step process that starts with the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-(3-methyl-1-piperidinyl)propylamine in the presence of a base. This reaction leads to the formation of the intermediate compound, which is then treated with a reducing agent to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, depression, anxiety, and addiction. The compound has been shown to have significant effects on the central nervous system, particularly on the dopaminergic and serotonergic systems.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[3-(3-methylpiperidin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O2S/c1-12-4-2-8-19(11-12)9-3-7-18-22(20,21)15-10-13(16)5-6-14(15)17/h5-6,10,12,18H,2-4,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIYDJVFZLMWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5498411.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5498420.png)
![N-benzyl-N'-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]sulfamide](/img/structure/B5498428.png)
![4-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl benzoate](/img/structure/B5498429.png)

![1-(3-{4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}-3-oxopropyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5498433.png)
![N-[1-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B5498440.png)
![5-(4-butoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498452.png)
![1-[4-(2-nitrovinyl)phenyl]piperidine](/img/structure/B5498460.png)
![6-(2-phenylvinyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5498469.png)
![4-(6-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyridazin-3-yl)thiomorpholine](/img/structure/B5498477.png)
